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Compound of Interest

(3-Methoxyphenyl)(piperazin-1-
Compound Name:
yl)methanone

Cat. No.: B027258

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data and analytical
methodologies relevant to the characterization of (3-Methoxyphenyl)(piperazin-1-
yl)methanone, a compound of interest in medicinal chemistry and drug development. While a
complete, published experimental dataset for this specific molecule is not readily available in
the surveyed scientific literature and spectral databases, this document outlines the expected
spectral characteristics and provides standardized experimental protocols for obtaining the
necessary data.

Summary of Expected Spectroscopic Data

Based on the analysis of structurally similar compounds and general principles of spectroscopy,
the expected data for (3-Methoxyphenyl)(piperazin-1-yl)methanone are summarized below.
These tables provide a predictive framework for researchers working with this molecule.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (6) ppm

Protons . Multiplicity
(Predicted)

Methoxy (-OCHs) ~3.8 Singlet

Aromatic (methoxyphenyl) 6.8-74 Multiplet

Piperazine (-CHz-) 28-4.0 Multiplet

Piperazine (-NH) 1.5 - 2.5 (variable) Broad Singlet

Table 2: Predicted 13C NMR Spectroscopic Data

Carbon Atom

Chemical Shift (8) ppm (Predicted)

Carbonyl (C=0) 168 - 172
Aromatic (methoxyphenyl) 110 - 160
Methoxy (-OCH3) ~55
Piperazine (-CHz-) 40 - 50

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Functional Group . Intensity
(Predicted)
N-H Stretch (piperazine) 3200 - 3400 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2800 - 3000 Medium
C=0 Stretch (amide) 1630 - 1660 Strong
C=C Stretch (aromatic) 1450 - 1600 Medium
C-O Stretch (methoxy) 1000 - 1300 Strong
C-N Stretch 1000 - 1250 Medium
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Table 4: Predicted Mass Spectrometry (MS) Data

lon m/z (Predicted)
Molecular lon [M]* 220.12
[M+H]* 221.13

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data for (3-

Methoxyphenyl)(piperazin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:
Weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds) in a5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

. 'H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

. 3C NMR Acaquisition:

Spectrometer: 100 MHz or corresponding frequency for the available *H field strength.
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e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
e Temperature: 298 K.

4. Data Processing:

o Apply Fourier transformation to the Free Induction Decay (FID).

e Phase and baseline correct the resulting spectrum.

o Reference the spectrum to the internal standard (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation:

» Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the
ATR crystal.

o KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the
mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Data Acquisition:

e Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Scan Range: 4000-400 cm™—1.

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and
subtract it from the sample spectrum.
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Mass Spectrometry (MS)

1. Sample Preparation:

o Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

2. Data Acquisition (Electrospray lonization - ESI):

e Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole
or time-of-flight analyzer).

 lonization Mode: Positive ion mode is typically used for piperazine-containing compounds.

« Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a
flow rate of 5-10 pL/min.

e Mass Range: Scan from m/z 50 to 500.

e Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and
desolvation gas flow and temperature to achieve maximum signal intensity for the [M+H]*
ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized chemical compound like (3-Methoxyphenyl)(piperazin-1-yl)methanone.
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¢ To cite this document: BenchChem. [Spectroscopic Analysis of (3-Methoxyphenyl)(piperazin-
1-yl)methanone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027258#spectroscopic-data-nmr-ir-ms-for-3-
methoxyphenyl-piperazin-1-yl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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